molecular formula C16H22N2O4 B13203598 4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid

4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid

Katalognummer: B13203598
Molekulargewicht: 306.36 g/mol
InChI-Schlüssel: UATRIOLRRGRQTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid is an organic compound with a complex structure It is characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to an ethylpiperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-{[(Benzyloxy)carbonyl]amino}-1-ethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Eigenschaften

Molekularformel

C16H22N2O4

Molekulargewicht

306.36 g/mol

IUPAC-Name

1-ethyl-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylic acid

InChI

InChI=1S/C16H22N2O4/c1-2-18-10-8-16(9-11-18,14(19)20)17-15(21)22-12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,17,21)(H,19,20)

InChI-Schlüssel

UATRIOLRRGRQTO-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.